2-Methoxy-6-(m-tolyl)nicotinic acid
Description
2-Methoxy-6-(m-tolyl)nicotinic acid is a substituted nicotinic acid derivative characterized by a methoxy group at the 2-position of the pyridine ring and a meta-tolyl (3-methylphenyl) group at the 6-position. The methoxy group enhances electron density on the pyridine ring, while the m-tolyl group introduces steric bulk and lipophilicity, influencing pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
2-methoxy-6-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-10(8-9)12-7-6-11(14(16)17)13(15-12)18-2/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDSVRSIVRVHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(m-tolyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the multicomponent synthesis of nicotinic acid derivatives. This method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids, followed by regioselective alkylation and subsequent intramolecular heterocyclization .
Industrial Production Methods
Industrial production of 2-Methoxy-6-(m-tolyl)nicotinic acid may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency, scalability, and environmental benignity. The reaction conditions can be optimized to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(m-tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methoxy-6-(m-tolyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(m-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. For example, it may interact with nicotinic receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
(a) 6-(2-Methylphenyl)nicotinic Acid (6-o-Tolylnicotinic Acid)
- Key Differences: The absence of a methoxy group reduces electron-donating effects on the pyridine ring.
- Impact : Lower solubility in polar solvents compared to 2-Methoxy-6-(m-tolyl)nicotinic acid due to reduced hydrogen-bonding capacity .
(b) 2-Chloro-6-methoxynicotinic Acid
- Structure : Chlorine at the 2-position and methoxy at the 6-position .
- Key Differences :
- Chlorine is electron-withdrawing, reducing pyridine ring electron density versus the electron-donating methoxy group in the target compound.
- The absence of an aryl group at the 6-position decreases lipophilicity.
- Impact : Higher reactivity in nucleophilic substitution reactions due to the chlorine substituent. Lower cellular uptake compared to the m-tolyl analogue .
(c) 6-Methoxynicotinic Acid
Functional Group Variations
(a) 6-(Trifluoromethyl)nicotinic Acid
- Structure : Trifluoromethyl (CF₃) group at the 6-position .
- Key Differences :
- CF₃ is strongly electron-withdrawing, creating a polarized pyridine ring.
- Higher metabolic stability due to the resistance of the C-F bond to enzymatic cleavage.
- Impact : Increased acidity (pKa ~3.5) compared to the target compound (pKa ~4.2), affecting ionization and binding to biological targets .
(b) 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
